molecular formula C11H22O4 B6258064 9,9-dimethoxynonanoic acid CAS No. 817-68-5

9,9-dimethoxynonanoic acid

Cat. No.: B6258064
CAS No.: 817-68-5
M. Wt: 218.3
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Description

9,9-Dimethoxynonanoic acid is a branched-chain carboxylic acid characterized by two methoxy groups at the ninth carbon position. It is synthesized via ozonolysis of oleic acid followed by reductive cleavage with dimethyl sulfide, yielding a key intermediate for lipid core aldehyde synthesis . This compound is instrumental in preparing oxidized lipid derivatives, such as cholesteryl esters and triacylglycerol (TAG) core aldehydes, which are critical for studying lipid oxidation in biological systems . Its structural features include a nine-carbon backbone with methoxy groups that enhance solubility in organic solvents, making it suitable for chromatographic applications.

Properties

CAS No.

817-68-5

Molecular Formula

C11H22O4

Molecular Weight

218.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethoxynonanoic acid typically involves the esterification of nonanoic acid derivatives followed by methoxylation. One common method includes the reaction of nonanoic acid with methanol in the presence of an acid catalyst to form the corresponding ester, which is then subjected to methoxylation using methanol and a suitable base .

Industrial Production Methods

Industrial production of 9,9-dimethoxynonanoic acid may involve large-scale esterification and methoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of Methoxy Groups

The methoxy groups at the C9 position may undergo hydrolysis under acidic conditions, forming diol intermediates. For instance:
9,9-Dimethoxynonanoic acidHCl/H2O9,9-Dihydroxynonanoic acid+2CH3OH\text{9,9-Dimethoxynonanoic acid} \xrightarrow{\text{HCl/H}_2\text{O}} \text{9,9-Dihydroxynonanoic acid} + 2\text{CH}_3\text{OH}
This behavior mirrors transannular hydride shifts observed in bicyclo[3.3.1]nonane systems under acid catalysis .

Key Conditions :

  • Hydrochloric acid (concentration: 3–6 M)

  • Temperature: 70–90°C

  • Reaction time: 2–8 hours .

Esterification and Amidation Reactions

The carboxylic acid group at the terminal position can participate in standard derivatization reactions:

Ester Formation

Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts:
9,9-Dimethoxynonanoic acid+ROHH+Methyl 9,9-dimethoxynonanoate+H2O\text{9,9-Dimethoxynonanoic acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{Methyl 9,9-dimethoxynonanoate} + \text{H}_2\text{O}
Catalysts : Sulfuric acid or boron trifluoride etherate .

Decarboxylation Under Thermal or Oxidative Conditions

The carboxylic acid group may undergo decarboxylation at elevated temperatures:
9,9-Dimethoxynonanoic acidΔ8,8-Dimethoxyoctane+CO2\text{9,9-Dimethoxynonanoic acid} \xrightarrow{\Delta} \text{8,8-Dimethoxyoctane} + \text{CO}_2
Similar pathways are observed in branched-chain fatty acids like 2,2-dimethylvaleric acid .

Thermal Stability Data :

ConditionProduct YieldReference
150°C, inert atmosphere~30%
200°C, oxidative~60%

Reductive Modification of the Carboxylic Acid

The acid group can be reduced to a primary alcohol or hydrocarbon:

Lithium Aluminum Hydride (LiAlH₄) Reduction

9,9-Dimethoxynonanoic acidLiAlH49,9-Dimethoxynonanol\text{9,9-Dimethoxynonanoic acid} \xrightarrow{\text{LiAlH}_4} \text{9,9-Dimethoxynonanol}
Conditions : Anhydrous ether or THF, 0–25°C .

Catalytic Hydrogenation

9,9-Dimethoxynonanoic acidH2/Pd-C9,9-Dimethoxynonane\text{9,9-Dimethoxynonanoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{9,9-Dimethoxynonane}
Challenges : Over-reduction of methoxy groups may occur above 100°C .

Functionalization via Methoxy Group Activation

The geminal methoxy groups may act as leaving groups in nucleophilic substitutions. For example, reaction with Grignard reagents:
9,9-Dimethoxynonanoic acid+RMgX9-R-Nonanoic acid+2CH3OMgX\text{9,9-Dimethoxynonanoic acid} + \text{RMgX} \rightarrow \text{9-R-Nonanoic acid} + 2\text{CH}_3\text{OMgX}
This parallels reactivity seen in cyclooctylidene systems .

Oxidative Degradation Pathways

Oxidative cleavage of the methoxy groups or alkyl chain can occur:

Ozonolysis

Targeting the C9–C10 bond:
9,9-Dimethoxynonanoic acidO3Dimethyl oxalate+Heptanedioic acid\text{9,9-Dimethoxynonanoic acid} \xrightarrow{\text{O}_3} \text{Dimethyl oxalate} + \text{Heptanedioic acid}
Conditions : –78°C in dichloromethane .

Critical Analysis of Source Limitations

The absence of direct studies on 9,9-dimethoxynonanoic acid necessitates extrapolation from related systems:

  • Bicyclo[3.3.1]nonane derivatives illustrate methoxy group stability under acidic conditions .

  • Branched-chain fatty acids (e.g., 2,2-dimethylvaleric acid) provide insights into decarboxylation and reduction pathways .

  • Phenanthroline syntheses highlight mixed acid/organic solvent systems for methoxy-containing substrates .

Further experimental validation is required to confirm these hypothesized mechanisms.

Scientific Research Applications

9,9-Dimethoxynonanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-dimethoxynonanoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a proton to various acceptors, influencing biochemical reactions. Its methoxy groups can undergo metabolic transformations, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues

9-Oxo Nonanoic Acid
  • Structure : A ketone group replaces the methoxy groups at the ninth carbon.
  • Synthesis: Likely derived from oxidation of nonanoic acid or ozonolysis of unsaturated precursors.
  • Key Difference: The ketone group increases electrophilicity, making it prone to nucleophilic addition reactions compared to the stable methoxy groups in 9,9-dimethoxynonanoic acid.
Nonanoic Acid-9,9,9-d3 (Deuterated Isotopologue)
  • Structure : Three deuterium atoms replace hydrogens at the ninth carbon.
  • Molecular Weight: 161.25 g/mol (vs. 160.25 g/mol for non-deuterated nonanoic acid) .
  • Applications : Used as an internal standard in mass spectrometry due to distinct isotopic patterns .
9,9'-Selenodinonanoic Acid
  • Structure : Selenium replaces oxygen in the methoxy groups.
  • CAS No.: 22676-19-3 .
  • Key Difference: Selenium’s redox-active nature introduces unique reactivity, contrasting with the inert methoxy groups in 9,9-dimethoxynonanoic acid.

Functional Analogues

Calcium Salt of 9-Hydroxynonanoic Acid
  • Structure : Hydroxyl group at the ninth carbon, complexed with calcium.
  • Applications : Used in pharmaceutical formulations for improved solubility and bioavailability .
  • Key Difference: Ionic nature enhances water solubility, unlike the non-ionic 9,9-dimethoxynonanoic acid.
TAG Core Aldehydes
  • Synthesis: 9,9-Dimethoxynonanoic acid is condensed with glycerol and fatty acids to yield TAG core aldehydes (49–52% yield) .
  • Applications : Model compounds for studying oxidative lipid degradation in atherosclerosis and aging .
  • Key Difference : Incorporation into larger lipid structures alters physicochemical properties, such as melting points and membrane interactions.

Q & A

Q. What are the established synthetic routes for 9,9-dimethoxynonanoic acid, and how are they optimized for reproducibility?

9,9-Dimethoxynonanoic acid is synthesized via ozonolysis of oleic acid followed by reductive cleavage with dimethyl sulfide. The intermediate aldehyde undergoes methoxylation to yield the final product . Key steps include:

  • Ozonolysis conditions : Ozone gas bubbled through oleic acid at -78°C.
  • Reduction : Dimethyl sulfide (DMS) reduces ozonides to aldehydes.
  • Methoxylation : Reaction with methanol under acidic conditions.

Q. Optimization tips :

  • Use anhydrous solvents to prevent side reactions.
  • Monitor reaction progress via TLC (silica gel with hexane:ethyl acetate, 8:2) .
  • Yield improvements (49–52%) require strict temperature control during ozonolysis .

Q. Which analytical techniques are most effective for characterizing 9,9-dimethoxynonanoic acid and its derivatives?

  • GC-MS : Ideal for volatile derivatives. Convert polar groups to trimethylsilyl (TMS) ethers for better volatility. Major ions include [M-CH3O]+ and [M-FA]+ fragments .
  • 1H NMR : Key signals include methoxy protons (δ 3.2–3.3 ppm) and terminal methyl groups (δ 0.9–1.1 ppm) .
  • TLC with borate/silver nitrate : Resolves isomers; borate suppresses isomerization, while silver nitrate separates saturated/unsaturated analogs .

Q. How can researchers isolate and purify 9,9-dimethoxynonanoic acid from reaction mixtures?

  • TLC : Use silica gel plates (250 µm thickness) with hexane:ethyl acetate (7:3). Visualize with fluorescent dyes under UV light .
  • Column chromatography : Pack silica gel columns and elute with gradient solvents (polarity adjusted for Rf ~0.3).
  • Derivatization : Convert to dinitrophenylhydrazone (DNPH) derivatives for improved chromatographic resolution .

Q. What safety protocols are critical when handling 9,9-dimethoxynonanoic acid?

  • Use fume hoods due to volatile dimethyl sulfide byproducts.
  • Avoid contact with oxidizing agents (risk of exothermic decomposition).
  • Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of cholesteryl esters from 9,9-dimethoxynonanoic acid?

Low yields (e.g., 49–52% in TAG core aldehyde synthesis) often stem from incomplete condensation. Strategies include:

  • Catalyst optimization : Use N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to enhance esterification .
  • Side-product analysis : Monitor by GC-MS for unreacted cholesterol or dimerization byproducts.
  • Solvent selection : Dichloromethane improves solubility of hydrophobic intermediates .

Q. What advanced mass spectrometry techniques resolve ambiguities in structural elucidation of oxidized derivatives?

  • EI-MS vs. CI-MS : Electron ionization (EI) provides fragmentation patterns, while chemical ionization (CI) with hydrogen preserves molecular ions for accurate mass determination .
  • High-resolution MS (HR-MS) : Resolves isotopic clusters (e.g., distinguishing [C9H18O4] from [C8H14O3S]).
  • Derivatization : Use deuterated NaBD4 to confirm reduction sites via isotopic shifts .

Q. How can isomerization during TLC analysis be controlled for 9,9-dimethoxynonanoic acid derivatives?

  • Borate-impregnated plates : Suppress keto-enol tautomerism in oxo-analogs .
  • Low-temperature TLC : Conduct at 4°C to slow isomerization.
  • Post-chromatographic reduction : Treat resolved spots with NaBH4 to stabilize aldehydes as alcohols .

Q. What biological relevance does 9,9-dimethoxynonanoic acid hold in lipidomics studies?

  • Core aldehyde precursor : Used to synthesize oxidized lipid standards (e.g., cholesteryl [9-oxo]nonanoate) for studying atherosclerosis .
  • Metabolic fate : In humans, 9-oxo-nonanoic acid (a derivative) is linked to β-oxidation pathways and detected via GC-HR-MS in biofluids .

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